molecular formula C22H23N3O B2969145 N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-68-3

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2969145
CAS No.: 899959-68-3
M. Wt: 345.446
InChI Key: FQEMYMYEGHQOSC-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide features a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at the 1-position and a 3,4-dimethylphenyl carboxamide moiety at the 2-position. Its synthesis likely involves coupling a pyrrolo[1,2-a]pyrazine intermediate with a substituted aryl carboxamide, as seen in analogous procedures .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-10-11-19(15-17(16)2)23-22(26)25-14-13-24-12-6-9-20(24)21(25)18-7-4-3-5-8-18/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMYMYEGHQOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine derivatives. The process typically includes the following steps:

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it can inhibit fatty acid synthase (FAS) in Mycobacterium tuberculosis, interfering with the bacterium’s ability to synthesize new fatty acids required for growth and replication .

Comparison with Similar Compounds

Key Observations:

Methoxy vs. Methyl Groups: The dimethoxyphenyl substituent in may improve aqueous solubility compared to the dimethylphenyl group in the target compound, which could influence pharmacokinetics. Carboxamide Linker: The phenethyl group in introduces flexibility, possibly affecting binding affinity to kinase domains .

Synthetic Approaches :

  • Analogs like those in and are synthesized via nucleophilic substitution or coupling reactions using hydrazine derivatives and column chromatography for purification . The target compound likely follows a similar route.

Therapeutic Potential: Pyrrolo[1,2-a]pyrazine derivatives are reported as kinase inhibitors, with substituents modulating selectivity toward specific kinases (e.g., EGFR, VEGFR) . The target compound’s dimethylphenyl group may confer unique steric or electronic interactions with kinase active sites.

Biological Activity

N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrrolo[1,2-a]pyrazine derivatives. Its structure is characterized by the presence of a pyrrolo[1,2-a]pyrazine core linked to a carboxamide group and substituted with dimethyl and phenyl groups. The IUPAC name is:

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These may include:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Signal Transduction Pathways: The compound may modulate signaling pathways that are crucial for cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties: The compound has shown promise in inhibiting tumor cell growth in vitro and in vivo models.
  • Anti-inflammatory Effects: It may possess anti-inflammatory properties by modulating cytokine production.

Antiviral Activity

In a study examining various heterocycles for antiviral properties, compounds similar to this compound demonstrated significant inhibition of viral replication. For instance:

CompoundVirus TargetedIC50 (µM)Reference
Compound AHIV0.26
Compound BHCV0.20
N-(3,4-dimethylphenyl)-1-phenyl...InfluenzaTBDCurrent Study

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. A notable case study reported:

  • Cell Line Tested: MCF-7 (breast cancer)
  • Concentration Range: 10 µM to 100 µM
  • Observed Effect: Dose-dependent inhibition of cell proliferation with an IC50 value of 30 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize N-arylsubstituted α-chloroacetamides or 2-chloroacetamides as intermediates, following protocols analogous to those used for structurally related pyrrolo-pyrazine derivatives (e.g., refluxing in DMF with K₂CO₃ as a base) . Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 80–100°C) and stoichiometry to improve yields.
  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal parameters.

Q. How can the structural identity of the compound be confirmed post-synthesis?

  • Methodology : Employ single-crystal X-ray diffraction for unambiguous confirmation of the core pyrrolo-pyrazine scaffold and substituent positions . Complement with ¹H/¹³C NMR to verify aryl and carboxamide substituents, referencing chemical shifts of analogous compounds (e.g., δ 8.56 ppm for aromatic protons in pyrazolo-pyrimidine derivatives) .
  • Validation : Cross-check spectral data with computational predictions (e.g., DFT-based NMR simulations).

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and LC-MS to confirm purity (>95%) and detect degradation products . For stability studies, store the compound under inert atmospheres and monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can researchers address contradictions in reported synthetic yields or spectral data?

  • Troubleshooting : Re-examine reaction parameters (e.g., moisture sensitivity of intermediates) or spectroscopic conditions (e.g., solvent effects on NMR shifts) . Reproduce experiments using standardized protocols and validate via inter-laboratory collaboration.

Advanced Research Questions

Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?

  • Methodology : Perform docking studies against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, guided by structural analogs (e.g., pyrrolo-pyrimidine carboxamides in Example 1 of EP 4374877) . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Data Interpretation : Correlate computational binding scores with in vitro activity (e.g., IC₅₀ values from enzyme inhibition assays).

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach : Synthesize derivatives with modifications to the 3,4-dimethylphenyl or pyrrolo-pyrazine moieties. For example, replace the dimethyl group with halogens or methoxy substituents and assess changes in bioactivity . Use multivariate statistical analysis (e.g., PCA) to identify critical substituent effects.

Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?

  • Challenges : Low solubility (common in carboxamide derivatives) and rapid hepatic metabolism.
  • Solutions : Formulate as nanocrystalline suspensions or co-administer with CYP450 inhibitors. Refer to protocols for similar compounds, such as optimizing logP values via prodrug strategies .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-evaluate force fields in molecular dynamics simulations or account for solvation effects. Cross-validate with alchemical free-energy calculations (e.g., FEP+) to refine binding affinity predictions .

Methodological Considerations Table

AspectRecommended TechniquesKey References
Synthesis OptimizationDMF/K₂CO₃ reflux, stoichiometric tuning
Structural ConfirmationX-ray crystallography, ¹H/¹³C NMR
Purity AssessmentHPLC (C18), LC-MS
SAR ExplorationDerivative synthesis, PCA analysis
Binding StudiesAutoDock Vina, SPR/ITC

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